2-chloro-6-fluoro-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2S2/c18-11-7-4-8-12(19)14(11)15(24)20-16-21-22-17(26-16)25-9-13(23)10-5-2-1-3-6-10/h1-8H,9H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBSILUEPJKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-fluoro-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which has been noted for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial and anticancer properties, alongside supporting data from various studies.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring connected to a benzamide moiety. The presence of chlorine and fluorine substituents enhances its biological activity by potentially improving binding affinity to biological targets.
Antibacterial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
In a study comparing similar compounds, the minimum inhibitory concentration (MIC) was determined for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , revealing an MIC of 512 µg/mL against Klebsiella pneumoniae. This suggests that modifications in the thiadiazole structure can enhance antibacterial potency .
The antibacterial effect is primarily attributed to the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The presence of chlorine in the structure improves interaction with the active site of these enzymes, facilitating better anchoring and stability .
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been well-documented. Specifically, derivatives similar to our compound have shown promising results against various cancer cell lines.
In Vitro Cytotoxicity
In vitro studies have demonstrated that certain thiadiazole derivatives exhibit potent cytotoxicity against breast cancer (MCF-7) cells with IC50 values as low as 0.28 µg/mL . The mechanism involves cell cycle arrest at the G2/M phase, indicating a disruption in normal cell division processes.
Case Studies
- MCF-7 Cell Line : A study showed that a related thiadiazole derivative significantly inhibited growth in MCF-7 cells with an IC50 of 0.28 µg/mL , suggesting strong potential for therapeutic application in breast cancer treatment .
- HepG2 Cell Line : Another derivative demonstrated IC50 values around 9.6 µM , indicating its effectiveness against hepatocellular carcinoma cells .
Safety and Toxicity Profile
Despite the promising biological activities, assessing the safety profile is crucial. Preliminary genotoxicity tests indicated low toxicity levels in oral mucosa cells when treated with varying concentrations of related compounds. The findings showed cellular alterations but significantly lower than those observed in positive controls .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-6-fluoro-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ or similar reagents .
- Step 2 : Introduction of the benzylthio group through nucleophilic substitution, often using 2-oxo-2-phenylethyl chloride under basic conditions .
- Step 3 : Amide coupling between the thiadiazole intermediate and 2-chloro-6-fluorobenzoic acid derivatives (e.g., using EDC/HOBt or DCC as coupling agents) . Purification methods include recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Characterization relies on NMR, IR, and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the compound's structure?
- 1H/13C NMR : Assigns protons and carbons in the benzamide, thiadiazole, and phenylketone moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
- IR Spectroscopy : Confirms amide C=O stretches (~1680 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~456) and fragmentation patterns .
Q. What are the known biological targets or mechanisms of action for this compound?
While specific targets for this compound are underexplored, structurally related thiadiazole-benzamide hybrids exhibit:
- Antimicrobial Activity : Inhibition of bacterial enoyl-acyl carrier protein reductase (FabI) via hydrogen bonding with the thiadiazole ring .
- Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways, inferred from similar compounds with chloro/fluoro substituents .
- Kinase Inhibition : Potential interaction with ATP-binding pockets due to the planar thiadiazole core .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiadiazole intermediate in large-scale preparations?
- Reaction Solvent : Use DMF or acetonitrile to enhance solubility of intermediates .
- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps; yields improve from ~40% to >70% in some thiadiazole syntheses .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation of thioethers) and improve reproducibility .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Dose-Response Validation : Replicate assays in triplicate with controls (e.g., IC₅₀ values for cytotoxicity vs. therapeutic activity) .
- Structural Confirmation : Ensure batch-to-batch purity via HPLC (>95%) to rule out impurities causing variability .
- Target Profiling : Use computational docking (AutoDock Vina) to compare binding affinities against homologous proteins (e.g., FabI vs. human kinases) .
Q. What strategies are recommended for analyzing stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Thioether groups are prone to oxidation at pH >7 .
- Thermal Analysis (DSC/TGA) : Identify decomposition temperatures (>200°C) and hygroscopicity risks .
- Metabolite Identification : Use liver microsomes to detect oxidative metabolites (e.g., sulfoxide formation) .
Q. How can structural data (e.g., XRD) explain discrepancies in solubility or crystallinity?
- Hydrogen Bonding Networks : XRD data (e.g., N–H···N interactions in thiadiazole dimers) influence crystal packing and solubility .
- Polymorph Screening : Test recrystallization solvents (e.g., methanol vs. DCM/hexane) to isolate forms with higher aqueous solubility .
Methodological Considerations
Designing SAR Studies for Analogues
- Core Modifications : Replace the 2-oxo-2-phenylethyl group with alkyl/aryl thioethers to assess hydrophobicity effects .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance metabolic stability .
- Bioisosteres : Substitute the thiadiazole with oxadiazole to compare target selectivity .
Interpreting Conflicting Molecular Docking Results
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
